molecular formula C20H16OS B14273372 2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- CAS No. 169259-39-6

2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-

Cat. No.: B14273372
CAS No.: 169259-39-6
M. Wt: 304.4 g/mol
InChI Key: BZLWAKGOWUDUSS-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methylthio)benzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- is unique due to the presence of both a methylthio group and a naphthalenyl group. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

169259-39-6

Molecular Formula

C20H16OS

Molecular Weight

304.4 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C20H16OS/c1-22-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3

InChI Key

BZLWAKGOWUDUSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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